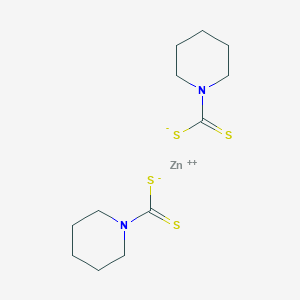

Zinc bis(piperidine-1-carbodithioate)

Descripción general

Descripción

Zinc bis(piperidine-1-carbodithioate) is a zinc(II) complex characterized by its coordination with piperidine-derived dithiocarbamate ligands. This compound is part of a broader class of zinc dithiocarbamates that have been studied for their interesting molecular structures and properties.

Synthesis Analysis

Zinc bis(piperidine-1-carbodithioate) and its derivatives are typically synthesized through the reaction of zinc salts with piperidine dithiocarbamate ligands. These reactions often yield complexes with varied coordination geometries and properties, influenced by factors like ligand substitution and reaction conditions. For instance, the adducts with 1,10-phenanthroline and 2,2'-bipyridine show changes in Zn-S bond lengths and electron density on zinc upon adduct formation, indicating the impact of additional neutral ligands on the zinc coordination sphere (Thirumaran et al., 1999).

Molecular Structure Analysis

The molecular structure of zinc bis(piperidine-1-carbodithioate) complexes is often characterized by X-ray crystallography. These studies reveal the coordination geometry around the zinc center, which can vary from tetrahedral to octahedral, influenced by the nature of the ligands and the presence of additional coordinating molecules. For example, a single crystal X-ray structural analysis revealed a distorted octahedral environment around zinc, with Zn-S and Zn-N chromophores indicating the bidentate nature of the dithiocarbamate ligands (Srinivasan et al., 2010).

Chemical Reactions and Properties

Zinc bis(piperidine-1-carbodithioate) complexes undergo various chemical reactions, including adduct formation with different ligands, which can significantly alter their chemical and physical properties. For instance, the introduction of 1,10-phenanthroline and 2,2'-bipyridine ligands to zinc bis(piperidine-1-carbodithioate) leads to modifications in electron density and Zn-S bond lengths, reflecting changes in the compound's reactivity and stability (Thirumaran et al., 1999).

Physical Properties Analysis

The physical properties of zinc bis(piperidine-1-carbodithioate) complexes, such as solubility, melting point, and thermal stability, are determined by their molecular structure. The presence of solvating molecules, for example, affects the thermal behavior and solubility of these complexes. Studies on solvated forms of the compound, like those incorporating toluene molecules, offer insights into the complex's stability and decomposition patterns under thermal conditions (Zaeva et al., 2011).

Aplicaciones Científicas De Investigación

Zinc in Diabetes and Metabolic Disorders

- Studies on rodents have shown that zinc supplementation can prevent or ameliorate diabetes in models of both Type 1 and Type 2 diabetes, highlighting zinc's potential in managing metabolic disorders. Zinc's antioxidant mechanisms play a crucial role in its protective effects, suggesting a significant area for future research in diabetes management (Taylor, 2005).

Zinc and Oral Mucositis

- Zinc-L-carnosine has been associated with multiple health benefits, including improvements in oral mucositis and gastrointestinal disorders. Its anti-inflammatory and antioxidant functions are believed to be the primary mechanisms of action, offering a promising avenue for the management of conditions related to damaged epithelial cells (Hewlings & Kalman, 2020).

Zinc in Dental Health

- In the context of dental health, zinc's natural presence in saliva and enamel, along with its formulation into oral health products, demonstrates its significance. While it aids in controlling plaque and malodour, its effectiveness in caries prevention through enamel demineralisation reduction has been noted, despite some contradictions in clinical trials. This complexity underscores the need for further mechanistic studies (Lynch, 2011).

Zinc Oxide in Material Science

- Zinc oxide's unique physical and chemical properties make it a multifunctional material with applications ranging from rubber and cosmetics to electronic and photocatalysis. Its versatility in industry and environmental applications is due to its modification and interaction capabilities, highlighting zinc oxide's broad utility beyond biological systems (Kołodziejczak-Radzimska & Jesionowski, 2014).

Zinc's Role in Cancer Prevention and Therapy

- The importance of zinc in human health, especially in the context of cancer prevention and therapy, is increasingly recognized. Zinc's involvement in over 300 biological functions indicates its potential in tumor cell biology and its application as a therapeutic agent in cancers like prostate, breast, and pancreatic. Despite extensive research, further studies are required to harness zinc's full potential in clinical oncology (Hoang et al., 2016).

Mecanismo De Acción

Target of Action

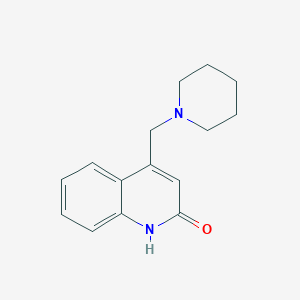

It’s worth noting that piperidine derivatives, which are part of the compound’s structure, have been utilized in various therapeutic applications .

Mode of Action

Piperidine derivatives have been noted for their diverse physiological and pharmacological characteristics . They exhibit properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Biochemical Pathways

Piperidine derivatives have been associated with various physiological activities like anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective .

Pharmacokinetics

It’s important to note that the compound’s solubility in dmso is slight, which may impact its bioavailability .

Action Environment

It’s worth noting that the compound has a melting point of 204°c and should be stored in a refrigerator .

Safety and Hazards

Propiedades

IUPAC Name |

zinc;piperidine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H11NS2.Zn/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKBEKGVHFHCRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051339 | |

| Record name | Zinc bis(piperidine-1-carbodithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc bis(piperidine-1-carbodithioate) | |

CAS RN |

13878-54-1 | |

| Record name | Bis(piperidinocarbodithioato)zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13878-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, bis(1-piperidinecarbodithioato-kappaS1,kappaS1')-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013878541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, bis(1-piperidinecarbodithioato-.kappa.S1,.kappa.S1')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc bis(piperidine-1-carbodithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis(piperidine-1-carbodithioate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.